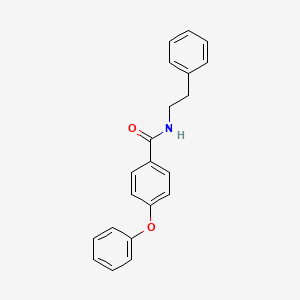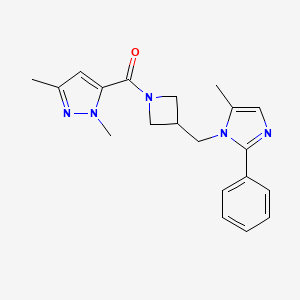
N-phenethyl-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-4-phenoxybenzamide is an organic compound with the molecular formula C21H19NO2 It is a benzamide derivative characterized by the presence of phenethyl and phenoxy groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-4-phenoxybenzamide typically involves the condensation of 4-phenoxybenzoic acid with phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-phenethyl-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-phenethyl-4-phenoxybenzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits the aggregation of amyloid-beta (Aβ42) peptides by binding to the peptide and preventing its self-assembly into neurotoxic forms. This inhibition is achieved through the formation of stable complexes with the peptide, thereby reducing its cytotoxicity and mitigating neurodegeneration .
Comparison with Similar Compounds
N-phenethyl-4-phenoxybenzamide can be compared with other benzamide derivatives such as N-benzylbenzamide and N-benzyloxybenzamide. While all these compounds share a common benzamide core, their unique substituents confer distinct properties and applications:
N-benzylbenzamide: Known for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
N-benzyloxybenzamide: Investigated for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its dual functionality, combining the properties of phenethyl and phenoxy groups, which enhances its versatility in various applications .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-phenoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO2/c23-21(22-16-15-17-7-3-1-4-8-17)18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,22,23) |
InChI Key |
ZUDWCBNBXXVGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110138.png)
![4-[(4-Methylbenzyl)sulfonyl]morpholine](/img/structure/B11110145.png)
![diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron](/img/structure/B11110158.png)
![3-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110160.png)
![2-(2-chloro-4-fluorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11110161.png)
![6-Methyl-4-oxo-3-[2-(pyrrolidin-1-YL)ethyl]-N-(6-sulfamoylpyridin-3-YL)-3H,4H-furo[2,3-D]pyrimidine-5-carboxamide](/img/structure/B11110170.png)

![2-(4-Bromophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11110183.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11110191.png)
![2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol](/img/structure/B11110192.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide](/img/structure/B11110194.png)
![1-(3,4-Dichlorophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11110202.png)
![N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11110206.png)
![2-(2-Methoxy-5-nitro-phenyl)-5-naphthalen-1-yl-2,3-dihydro-[1,3,4]thiadiazole](/img/structure/B11110209.png)
